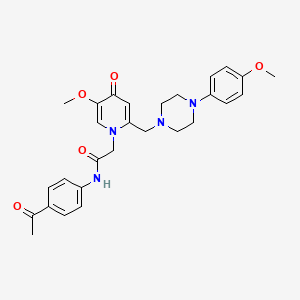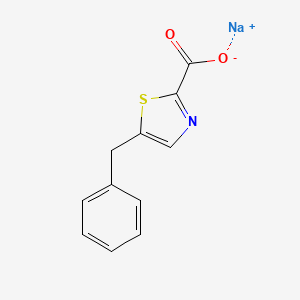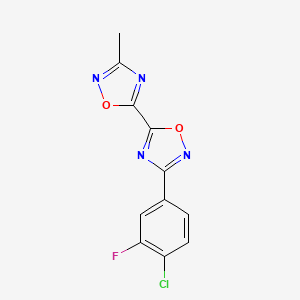![molecular formula C14H17Cl B2563688 1-(Chloromethyl)-3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane CAS No. 2287312-28-9](/img/structure/B2563688.png)
1-(Chloromethyl)-3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Chloromethyl)-3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane, also known as CP-47,497, is a synthetic cannabinoid that has been widely researched for its potential use in medicine and neuroscience. This compound belongs to the class of compounds known as cannabinoids, which are chemical compounds found in the cannabis plant.
作用機序
1-(Chloromethyl)-3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane acts on the endocannabinoid system, which is a complex system of receptors and neurotransmitters that is involved in a wide range of physiological processes, including pain sensation, inflammation, and mood regulation. Specifically, 1-(Chloromethyl)-3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane acts as a potent agonist of the cannabinoid receptor CB1, which is primarily found in the brain and central nervous system.
Biochemical and Physiological Effects:
1-(Chloromethyl)-3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, improve mood and cognitive function, and protect against oxidative stress and neurodegeneration. Additionally, 1-(Chloromethyl)-3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane has been shown to have anti-tumor properties, making it a potential candidate for the treatment of cancer.
実験室実験の利点と制限
One advantage of using 1-(Chloromethyl)-3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane in lab experiments is its potent and selective activity on the CB1 receptor, which makes it a useful tool for studying the endocannabinoid system. Additionally, 1-(Chloromethyl)-3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane is relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using 1-(Chloromethyl)-3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane in lab experiments is its potential for abuse and addiction, which may limit its use in certain research settings.
将来の方向性
There are several future directions for research on 1-(Chloromethyl)-3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane. One area of research is the development of new analogs and derivatives of 1-(Chloromethyl)-3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane with improved pharmacological properties and reduced potential for abuse. Another area of research is the investigation of the molecular mechanisms underlying the neuroprotective and anti-tumor effects of 1-(Chloromethyl)-3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane. Additionally, further research is needed to determine the safety and efficacy of 1-(Chloromethyl)-3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane in human clinical trials.
合成法
The synthesis of 1-(Chloromethyl)-3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane involves several steps. The first step is the synthesis of the 2,3-dimethylphenylcyclohexanone, which is then reacted with chloromethyl methyl ether to yield the intermediate 1-(chloromethyl)-3-(2,3-dimethylphenyl)cyclohexane. This intermediate is then reacted with cyclopropanecarbonyl chloride to yield the final product, 1-(chloromethyl)-3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane.
科学的研究の応用
1-(Chloromethyl)-3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane has been extensively studied for its potential use in medicine and neuroscience. It has been shown to have potent analgesic and anti-inflammatory effects, making it a promising candidate for the treatment of chronic pain and inflammation. Additionally, 1-(Chloromethyl)-3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane has been shown to have neuroprotective effects, which may make it useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-(chloromethyl)-3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl/c1-10-4-3-5-12(11(10)2)14-6-13(7-14,8-14)9-15/h3-5H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNKXMRUQINVEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C23CC(C2)(C3)CCl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-4-fluoro-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2563607.png)
![2-[3-{2-[(3,4-dimethoxyphenethyl)amino]-2-oxoethyl}-2,4-dioxothieno[3,2-d]pyrimidin-1(2H,4H)-yl]-N-(4-ethylphenyl)acetamide](/img/no-structure.png)


![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2563614.png)
![1-(4-{[(2-Methylphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione](/img/structure/B2563616.png)
![3-(1-(tetrahydrofuran-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2563619.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[oxan-4-yl(propan-2-yl)amino]acetamide](/img/structure/B2563621.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2563622.png)
methanone](/img/structure/B2563625.png)
![Tert-butyl 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate](/img/structure/B2563626.png)
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2563627.png)